N-(2-bromophenyl)oxane-4-carboxamide
Description
N-(2-bromophenyl)oxane-4-carboxamide is a small organic molecule comprising a tetrahydropyran (oxane) ring linked via a carboxamide group to a 2-bromophenyl substituent. The oxane ring provides conformational rigidity and moderate polarity, while the bromine atom at the ortho position of the phenyl group introduces steric and electronic effects.
Properties
IUPAC Name |
N-(2-bromophenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCTGKUGUWQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features and reported activities of compounds related to N-(2-bromophenyl)oxane-4-carboxamide:
Key Comparisons
Aryl Substituent Position (Ortho vs. Para)
- This compound vs. In contrast, the para-bromine in the latter may enhance electronic effects (e.g., resonance) without significant steric interference . Ortho-substituted bromophenyl groups, as seen in (E)-3-(2-bromophenyl)acrylamide , correlate with enhanced antiproliferative activity, suggesting positional sensitivity in target engagement.
Heterocyclic Core (Oxane vs. Furan)
- Oxane (tetrahydropyran) is a saturated six-membered ring with chair conformation, improving metabolic stability and solubility compared to the planar, aromatic furan ring. This difference may influence pharmacokinetic properties in drug design .
Functional Group Variations (Carboxamide vs. Sulfonamide)
- This compound vs.
Complexity and Target Specificity
Limitations and Considerations
- Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Ortho-substituent effects require empirical validation to confirm steric/electronic contributions to activity.
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